Methyl 4-chloro-3-fluoropicolinate
Overview
Description
Methyl 4-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of picolinic acid, featuring both chlorine and fluorine substituents on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-fluoropicolinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-fluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually purified through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted picolinates with various functional groups.
Hydrolysis: 4-chloro-3-fluoropicolinic acid.
Reduction: 4-chloro-3-fluoropicolinyl alcohol.
Scientific Research Applications
Methyl 4-chloro-3-fluoropicolinate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-fluoropicolinate depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 3-fluoropicolinate
- Methyl 4-bromo-3-fluoropicolinate
Uniqueness
Methyl 4-chloro-3-fluoropicolinate is unique due to the simultaneous presence of both chlorine and fluorine substituents on the pyridine ring. This dual substitution can significantly alter its chemical reactivity and biological activity compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
methyl 4-chloro-3-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROPLWMUGCPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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